1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea
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Overview
Description
1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea typically involves the reaction of 4-bromophenylhydrazine with 4-chlorobenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with thiourea under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)urea: Similar structure but with a urea group instead of a thiourea group.
1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)amine: Similar structure but with an amine group instead of a thiourea group.
Uniqueness
1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea is unique due to the presence of both bromine and chlorine substituents on the aromatic rings, as well as the thiourea group. These features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H12BrClN4S |
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Molecular Weight |
407.7 g/mol |
IUPAC Name |
[5-(4-bromophenyl)-2-(4-chlorophenyl)pyrazol-3-yl]thiourea |
InChI |
InChI=1S/C16H12BrClN4S/c17-11-3-1-10(2-4-11)14-9-15(20-16(19)23)22(21-14)13-7-5-12(18)6-8-13/h1-9H,(H3,19,20,23) |
InChI Key |
DCLYCEYBQDSYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)NC(=S)N)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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